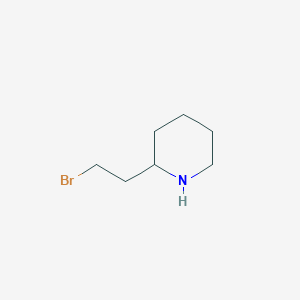

2-(2-Bromoethyl)piperidine

Descripción general

Descripción

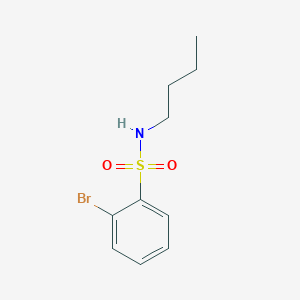

2-(2-Bromoethyl)piperidine is a chemical compound that is part of the piperidine family, which is a group of organic compounds containing a six-membered ring with five methylene groups and one amine group. The presence of the 2-bromoethyl group on the piperidine ring can make this compound a useful intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of biaryl compounds from piperidin-2-ones with a 2-bromobenzyl substituent, as described in one study, involves the use of a palladium catalyst. This process includes a C-H insertion and the formation of a palladacycle, which then facilitates the insertion of another aryl bromide to form the biaryl bond . Although this does not directly describe the synthesis of 2-(2-Bromoethyl)piperidine, it provides insight into the types of reactions that brominated piperidine derivatives can undergo.

Molecular Structure Analysis

The molecular and vibrational structure of a related compound, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (BEPA), has been characterized using various spectroscopic methods, including FT-IR, FT-Raman, NMR, and UV spectroscopy . The study provides detailed information on the geometry and electronic structure of the molecule, which can be somewhat related to the structure of 2-(2-Bromoethyl)piperidine. The analysis of the molecule's stability through hyperconjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis is particularly relevant .

Chemical Reactions Analysis

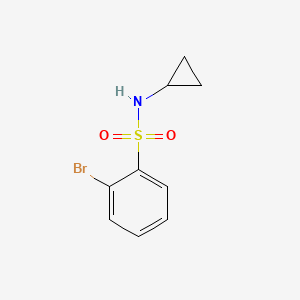

The reagent 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine has been used in the synthesis of 4,4-disubstituted piperidines, which are of interest in various therapeutic areas . This suggests that 2-(2-Bromoethyl)piperidine could potentially be used in similar synthetic routes to produce compounds with significant pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromoethyl)piperidine are not directly discussed in the provided papers. However, the properties of similar brominated piperidine compounds can be inferred. For example, the crystal and molecule structure of piperidino-acet-m-bromo-anilide has been determined, revealing the influence of intermolecular hydrogen bonding on the conformation of the molecule . This type of analysis can provide valuable information on the physical properties such as melting point, solubility, and crystal structure, which are important for the practical handling and application of the compound.

Aplicaciones Científicas De Investigación

Anticancer Applications

- Scientific Field: Pharmacology of Anti-Cancer Drugs

- Summary of Application: Piperidine has been observed to have therapeutic properties, including anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

- Methods of Application: While the specific methods of application or experimental procedures are not detailed in the sources, it is mentioned that piperidine can be effective when treated alone or in combination with some novel drugs .

- Results or Outcomes: Piperidine regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . It leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .

Synthesis of Pharmaceuticals

- Scientific Field: Pharmaceutical Chemistry

- Summary of Application: Piperidine is responsible for the synthesis of pharmaceuticals with substantial interest . Its derivatives serve as important intermediates in the synthesis of other organic compounds, including pharmaceuticals .

- Results or Outcomes: Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Alkaloids

- Scientific Field: Organic Chemistry

- Summary of Application: Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.

- Results or Outcomes: The synthesis of various piperidine derivatives leads to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Antimicrobial Applications

- Scientific Field: Pharmacology

- Summary of Application: Piperidine and its derivatives have been found to have antimicrobial properties . They can be used in the treatment of various bacterial and fungal infections .

- Results or Outcomes: The antimicrobial properties of piperidine make it a potential candidate for the development of new antimicrobial drugs .

Analgesic Applications

- Scientific Field: Pharmacology

- Summary of Application: Piperidine is also known for its analgesic properties . It can be used in the management of pain .

- Results or Outcomes: The analgesic properties of piperidine make it a potential candidate for the development of new pain management drugs .

Anti-inflammatory Applications

- Scientific Field: Pharmacology

- Summary of Application: Piperidine has anti-inflammatory properties . It can be used in the treatment of various inflammatory conditions .

- Results or Outcomes: The anti-inflammatory properties of piperidine make it a potential candidate for the development of new anti-inflammatory drugs .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-bromoethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISQNTXFRUUKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424682 | |

| Record name | 2-(2-bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)piperidine | |

CAS RN |

731742-05-5 | |

| Record name | 2-(2-bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)